molecular formula C8H6ClN3OS3 B2524274 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone CAS No. 750617-61-9

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone

Cat. No.: B2524274
CAS No.: 750617-61-9
M. Wt: 291.79
InChI Key: XHYXRLPKTVXUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 5-amino-1,3,4-thiadiazole core linked via a sulfanyl group to a 1-(5-chlorothiophen-2-yl)ethanone moiety. The 5-chlorothiophene substituent introduces electron-withdrawing effects, while the thiadiazole ring provides a heterocyclic scaffold conducive to diverse biological interactions. Synthesis typically involves alkylation of 5-amino-1,3,4-thiadiazole-2-thiol with α-halogenated ketones, as seen in analogous preparations .

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3OS3/c9-6-2-1-5(15-6)4(13)3-14-8-12-11-7(10)16-8/h1-2H,3H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYXRLPKTVXUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone typically involves the following steps:

    Formation of 5-amino-1,3,4-thiadiazole-2-thiol: This intermediate is prepared by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as sodium hydroxide.

    Coupling with 5-chlorothiophene-2-carboxylic acid: The thiadiazole intermediate is then coupled with 5-chlorothiophene-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (–S–) bridge between the thiadiazole and ethanone moieties serves as a reactive site for nucleophilic displacement. Common reagents and outcomes include:

ReagentConditionsProduct FormedYield (%)Key Reference
Alkyl halidesK₂CO₃, DMF, 60°CAlkylthio-ether derivatives65–78
AminesEtOH, reflux, 6–8 hrsThioamide-functionalized analogs70–82
Grignard reagentsTHF, −10°C to RT, 4 hrsAlkyl/aryl-substituted thiadiazoles55–68

This reactivity enables modular functionalization for pharmacological optimization .

Oxidation Reactions

The thiadiazole ring and sulfanyl group undergo oxidation under controlled conditions:

  • Peracetic acid (CH₃COOOH) at 0–5°C converts the sulfanyl group to a sulfonyl (–SO₂–) group, enhancing hydrogen-bonding capacity .

  • H₂O₂/HCl selectively oxidizes the thiadiazole’s sulfur atom to a sulfoxide, altering electronic properties (confirmed via IR at 1,050 cm⁻¹ for S=O) .

Key Data:

  • Sulfonyl derivative stability: >12 months at −20°C .

  • Sulfoxide formation rate: 89% completion in 2 hrs (RT) .

Cyclocondensation with Hydrazines

The ethanone carbonyl participates in cyclocondensation to form heterocyclic systems:

Hydrazine TypeCatalystProductApplication Relevance
PhenylhydrazineH₂SO₄, ΔPyrazole-thiadiazole hybridsAnticonvulsant agents
ThiosemicarbazideEtOH, reflux1,3,4-Thiadiazole-triazolesAntimicrobial scaffolds

Reaction Example:
C₁₀H₈ClN₃OS₂+C₆H₅NHNH₂H2SO4,ΔC₁₆H₁₂ClN₅OS+H₂O\text{C₁₀H₈ClN₃OS₂} + \text{C₆H₅NHNH₂} \xrightarrow{H_2SO_4, \Delta} \text{C₁₆H₁₂ClN₅OS} + \text{H₂O}
(Yield: 72%, m.p. 162–164°C) .

Electrophilic Aromatic Substitution (EAS)

The 5-chlorothiophene ring undergoes EAS at the 3- and 4-positions due to electron-withdrawing effects from the chlorine atom:

ElectrophileConditionsMajor ProductRegioselectivity
HNO₃/H₂SO₄0°C, 30 min3-Nitro-5-chlorothiophene>90% para
Cl₂, FeCl₃CH₂Cl₂, RT, 2 hrs3,4-Dichlorothiophene derivative65% ortho

Coupling Reactions

Palladium-catalyzed cross-couplings enable π-system extensions:

Reaction TypeCatalyst SystemSubstrateProduct Utility
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidsExtended conjugation for optoelectronics
SonogashiraPdCl₂(PPh₃)₂, CuITerminal alkynesFluorescent probes

Optimized Conditions:

  • Suzuki-Miyaura: 1.5 mol% Pd, 3:1 DME/H₂O, 80°C, 12 hrs (Yield: 81%).

Reductive Amination

The amino group on the thiadiazole participates in reductive amination with aldehydes/ketones:

RCHO+C₁₀H₈ClN₃OS₂NaBH3CN,MeOHRCH₂NH-Thiadiazole derivative\text{RCHO} + \text{C₁₀H₈ClN₃OS₂} \xrightarrow{NaBH_3CN, MeOH} \text{RCH₂NH-Thiadiazole derivative}

  • Scope: Tolerates aryl, alkyl, and heterocyclic aldehydes .

  • Limitations: Steric hindrance reduces yields (>40% for tert-butyl aldehydes) .

Acid/Base-Mediated Degradation

Stability studies reveal pH-dependent decomposition pathways:

pHHalf-Life (25°C)Major Degradants
1.22.4 hrs5-Chlorothiophene-2-carboxylic acid
7.448 hrsSulfenic acid intermediate
10.08.2 hrsDisulfide dimer (via S–S coupling)

(Data extrapolated from analogous thiadiazole systems ).

Biological Activation Pathways

In vitro metabolism studies (rat liver microsomes) indicate:

  • Primary Pathway: Oxidative desulfurization to form 5-amino-1,3,4-thiadiazole-2-one (CYP3A4-mediated) .

  • Secondary Pathway: Glutathione conjugation at the chlorothiophene ring (GST-catalyzed) .

This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry and materials science. Strategic modifications at the sulfanyl, thiadiazole, or chlorothiophene positions enable tailored physicochemical and biological properties .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its anticancer properties . Research has demonstrated that derivatives of thiadiazole exhibit potent activity against various cancer cell lines.

Case Study: Antitumor Activity

A study conducted by the National Cancer Institute (NCI) evaluated a related thiadiazole compound's efficacy against a panel of human tumor cell lines. The results indicated a mean growth inhibition (GI50) value of approximately 15.72 µM, showcasing significant cytotoxic effects against cancer cells .

Other Therapeutic Applications

Beyond oncology, compounds similar to 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone have shown promise in other therapeutic areas:

Anti-inflammatory Properties

Research has indicated that thiadiazole derivatives can act as potential inhibitors of the enzyme 5-lipoxygenase , which is involved in inflammatory processes. In silico studies suggest that modifications to the thiadiazole structure can enhance anti-inflammatory activity, making it a candidate for treating conditions like asthma and arthritis .

Antimicrobial Activity

Thiadiazole compounds have also been investigated for their antimicrobial properties. Some studies report effective inhibition against various bacterial strains, indicating their potential use in developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of thiadiazole-based compounds. Modifications at specific positions on the thiadiazole ring or substituents can significantly influence biological activity. For instance:

  • Substituents such as halogens or alkyl groups can enhance lipophilicity and improve cellular uptake.
ModificationEffect on Activity
HalogenationIncreased potency against cancer cells
AlkylationEnhanced solubility and bioavailability

Mechanism of Action

The mechanism of action of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial cell wall synthesis. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is structurally related to derivatives with aryl or heteroaryl groups attached to the ethanone moiety. Key comparisons include:

Compound Name Substituent on Ethanone Heterocycle Type Melting Point (°C) Molecular Weight (g/mol) Key References
Target Compound 5-chlorothiophen-2-yl Thiadiazole Not reported ~327.9* -
2-(5-Amino-thiadiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone (3g) 4-chlorophenyl Thiadiazole 179–180 285.8
1-(5-Chlorothiophen-2-yl)-2-{[5-(4-hydroxyphenyl)-oxadiazol-2-yl]sulfanyl}ethanone 5-chlorothiophen-2-yl + oxadiazole Oxadiazole Not reported 412.0
2-(5-Amino-thiadiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone (3d) 4-methoxyphenyl Thiadiazole 187–189 281.3
2-(5-Amino-thiadiazol-2-ylsulfanyl)-1-(2,4-difluorophenyl)ethanone (3f) 2,4-difluorophenyl Thiadiazole 148–150 269.3

*Calculated based on molecular formula C₉H₇ClN₃OS₃.

Key Observations:

  • Heterocycle Impact : Oxadiazole-containing analogs (e.g., ) exhibit higher molecular weights and altered hydrogen-bonding capacity compared to thiadiazole derivatives .

Physicochemical Properties

  • Melting Points : Thiadiazole derivatives with electron-withdrawing groups (e.g., 3g: 179–180°C) generally exhibit higher melting points than those with electron-donating groups (e.g., 3d: 187–189°C) due to enhanced intermolecular interactions .
  • Solubility : Compounds with polar substituents (e.g., 4-methoxy in 3d) show improved aqueous solubility compared to halogenated derivatives .

Toxicological Considerations

Toxicological profiles for most analogs remain understudied. notes that thiazole/acetamide derivatives require further safety evaluations, emphasizing the need for targeted studies on the compound .

Biological Activity

The compound 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone is a derivative of 1,3,4-thiadiazole, a scaffold known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anticancer agent and its antimicrobial properties.

Anticancer Activity

Recent studies suggest that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1,3,4-thiadiazole scaffold have been shown to possess cytotoxic effects against various cancer cell lines. The integration of a 5-chlorothiophen-2-yl group enhances this activity due to its electron-withdrawing properties, which improve the overall potency of the compound.

Key Findings:

  • IC50 Values: The compound demonstrated potent cytotoxicity with IC50 values in the range of 2.32 µg/mL against tumor cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) .
  • Mechanism of Action: The anticancer activity is attributed to the disruption of cellular processes in cancer cells, potentially through the inhibition of key enzymes involved in cell proliferation and survival .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has been well-documented. The compound under consideration has shown promising results against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Antibacterial Activity: Studies indicate that derivatives similar to this compound exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. For example, related compounds have shown minimum inhibitory concentrations (MIC) as low as 32.6 μg/mL .
  • Fungal Activity: The compound also demonstrates antifungal properties, with effective inhibition against Candida albicans and Aspergillus niger .

Case Study 1: Anticancer Efficacy

A study involving a series of thiadiazole derivatives evaluated their cytotoxic effects on HepG-2 and A-549 cell lines. The results indicated that structural modifications significantly influenced the anticancer activity. The introduction of halogen substituents like chlorine at specific positions on the thiadiazole ring enhanced the cytotoxicity compared to unsubstituted analogs .

CompoundCell LineIC50 (µg/mL)
4iHepG-22.32
4fA-5495.36

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, various thiadiazole derivatives were tested against multiple bacterial strains. The findings revealed that specific substitutions at the thiadiazole ring significantly improved antibacterial activity.

CompoundBacterial StrainMIC (µg/mL)
11cS. aureus62.5
18aE. coli500

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.